

Tribromoacetamide: A Comprehensive Technical Guide for Advanced Chemical Synthesis

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Compound of Interest

Compound Name: *tribromoacetamide*

Cat. No.: *B152587*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribromoacetamide (TBAA) is a halogenated amide that, while less common than its analogue N-bromoacetamide (NBA), presents unique reactivity for specialized applications in organic synthesis. This document provides an in-depth analysis of the known and potential uses of **tribromoacetamide**, focusing on its role as a source of electrophilic bromine and its applications in the synthesis of complex molecules. This guide consolidates available spectroscopic data, safety information, and proposes experimental approaches based on the established chemistry of related N-haloamides.

Introduction

Tribromoacetamide, with the chemical formula $C_2H_2Br_3NO$, is a white to pale beige solid.[1][2] While commercially available and classified as a biochemical for research purposes, its specific applications are not as extensively documented as those of other N-bromo compounds like N-bromosuccinimide (NBS).[2] However, the presence of the tribromomethyl group and the N-H moiety suggests its potential as a brominating agent and a participant in various organic transformations. This guide aims to provide a comprehensive technical overview of **tribromoacetamide** for researchers in organic synthesis and drug development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application in synthesis.

Physical and Chemical Properties

Property	Value	Reference
CAS Number	594-47-8	[2][3][4]
Molecular Formula	C ₂ H ₂ Br ₃ NO	[2][3]
Molecular Weight	295.76 g/mol	[2][3]
Appearance	Pale Beige Solid	[1]
Melting Point	116-121 °C	[1]
Solubility	Information not widely available, but likely soluble in polar organic solvents.	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **tribromoacetamide** and its reaction products.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: A proton NMR study of **tribromoacetamide** has been conducted, providing insights into its molecular structure.[5]
- Infrared (IR) Spectroscopy: While a specific IR spectrum for **tribromoacetamide** is not readily available in the searched literature, studies on related N-bromoacetamides indicate that these molecules exist in the keto form and exhibit characteristic N-H and C=O stretching frequencies. Association through intermolecular N-H...O hydrogen bonds is observed in the solid state.[6]
- Mass Spectrometry (MS): The mass spectrum of **tribromoacetamide** would be expected to show a molecular ion peak and fragmentation patterns characteristic of halogenated amides, including the loss of bromine atoms and fragments of the acetamide backbone.

Core Applications in Organic Synthesis

Based on the chemistry of related N-haloamides, the primary synthetic utility of **tribromoacetamide** is expected to be as a brominating agent.[5][6][7]

Bromination Reactions

N-haloamides are known to act as sources of electrophilic halogens for the bromination of various organic substrates.[5][7] While specific examples using **tribromoacetamide** are scarce in the literature, its reactivity can be inferred from studies on N-bromoacetamide (NBA).

3.1.1. Theoretical Framework

The N-Br bond in **tribromoacetamide** is polarized, with the bromine atom carrying a partial positive charge, making it susceptible to nucleophilic attack. The reactivity of the N-Br bond is influenced by the electron-withdrawing nature of the adjacent carbonyl and tribromomethyl groups.

3.1.2. Potential Substrates

Based on the reactivity of other N-bromo reagents, **tribromoacetamide** could potentially be used for the bromination of:

- **Activated Aromatic Compounds:** Phenols and anilines are likely to undergo electrophilic aromatic substitution with **tribromoacetamide**, although the high reactivity may lead to polybromination.
- **Alkenes and Alkynes:** Similar to NBA, **tribromoacetamide** could potentially add bromine across double and triple bonds.[8][9] The reaction with alkenes might proceed via a bromonium ion intermediate, leading to the formation of dibromoalkanes or bromohydrins in the presence of water.[9]
- **Carbonyl Compounds:** The α -position of ketones and esters could potentially be brominated using **tribromoacetamide** under appropriate conditions.

Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[10] This reaction proceeds through an N-bromoamide intermediate. While typically carried out with reagents like bromine and sodium

hydroxide, the use of isolated N-bromoamides has also been reported. It is conceivable that **tribromoacetamide** could undergo a Hofmann-type rearrangement, although the stability of the tribromomethyl group under the reaction conditions would be a critical factor.

Experimental Protocols (Proposed)

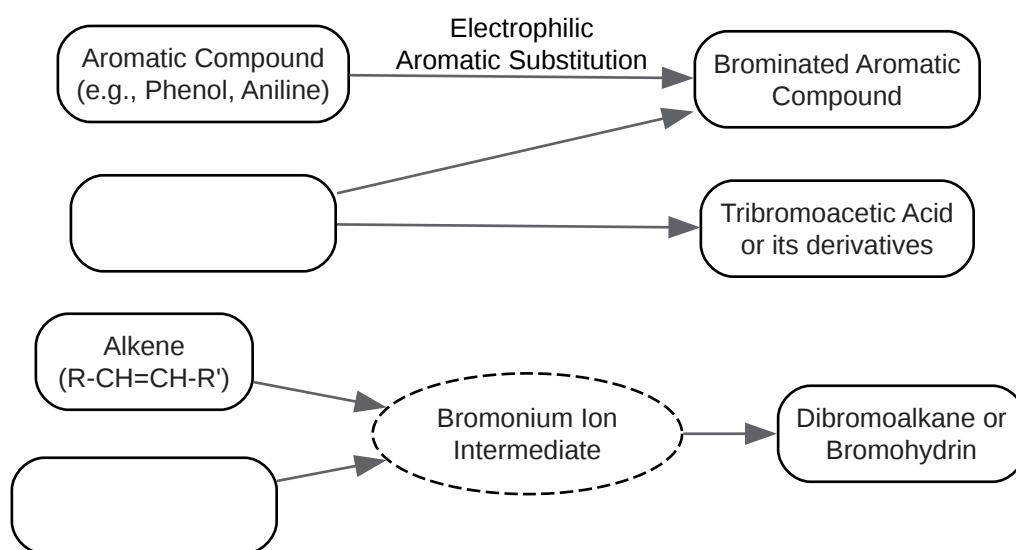
Due to the limited availability of specific experimental procedures for **tribromoacetamide**, the following protocols are proposed based on established methods for related N-bromo compounds. Researchers should perform small-scale test reactions to optimize conditions.

General Procedure for Bromination of an Activated Aromatic Compound

- Dissolve the aromatic substrate (1.0 mmol) in a suitable solvent (e.g., dichloromethane, acetonitrile) in a round-bottom flask.
- Add **tribromoacetamide** (1.0-1.2 mmol) portion-wise at room temperature while stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.
- Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
- Purify the product by column chromatography or recrystallization.

Logical Relationships and Workflows

The following diagrams illustrate the general reactivity and synthetic workflow involving **tribromoacetamide**.



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